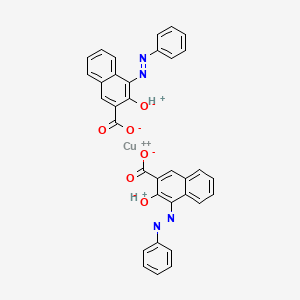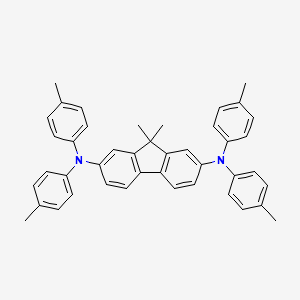
2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene is an organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its unique structure, which includes two di-p-tolylamino groups attached to a fluorene core. The presence of these groups enhances its electronic properties, making it a valuable material in the field of optoelectronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available fluorene derivatives.
Functionalization: The fluorene core is functionalized at the 2 and 7 positions using electrophilic aromatic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted fluorene derivatives, which can be further utilized in the synthesis of advanced materials for optoelectronic applications.
Aplicaciones Científicas De Investigación
2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: In the electronics industry, it is a key material in the development of OLEDs, organic photovoltaics (OPVs), and other optoelectronic devices.
Mecanismo De Acción
The mechanism by which 2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene exerts its effects is primarily related to its electronic properties. The compound can undergo photoexcitation, leading to the generation of excited states that emit light upon relaxation. This property is exploited in OLEDs, where the compound acts as an emissive layer, converting electrical energy into light. The molecular targets and pathways involved include the interaction with charge carriers (electrons and holes) and the formation of excitons (electron-hole pairs) that recombine to produce light.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Bis(di-p-tolylamino)-9,9-dimethylfluorene: Known for its high efficiency in OLEDs.
2,7-Bis(di-p-tolylamino)-9,9-dioctylfluorene: Similar structure but with longer alkyl chains, offering different solubility and film-forming properties.
2,7-Bis(di-p-tolylamino)-9,9-diphenylfluorene: Incorporates phenyl groups, providing enhanced thermal stability and different electronic properties.
Uniqueness
This compound stands out due to its balanced combination of electronic properties, thermal stability, and ease of synthesis. Its unique structure allows for efficient charge transport and light emission, making it a preferred choice in the development of high-performance OLEDs and other optoelectronic devices.
Propiedades
Fórmula molecular |
C43H40N2 |
|---|---|
Peso molecular |
584.8 g/mol |
Nombre IUPAC |
9,9-dimethyl-2-N,2-N,7-N,7-N-tetrakis(4-methylphenyl)fluorene-2,7-diamine |
InChI |
InChI=1S/C43H40N2/c1-29-7-15-33(16-8-29)44(34-17-9-30(2)10-18-34)37-23-25-39-40-26-24-38(28-42(40)43(5,6)41(39)27-37)45(35-19-11-31(3)12-20-35)36-21-13-32(4)14-22-36/h7-28H,1-6H3 |
Clave InChI |
MEVVMDWHZDANIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


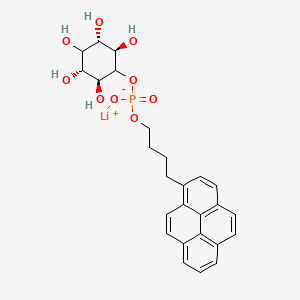
![2-[3-(3-Methylpiperidin-1-yl)propyl]guanidine;sulfuric acid](/img/structure/B15342761.png)
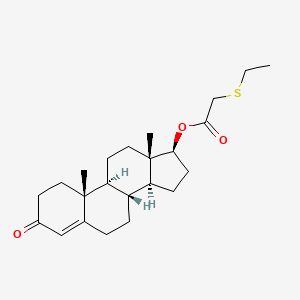


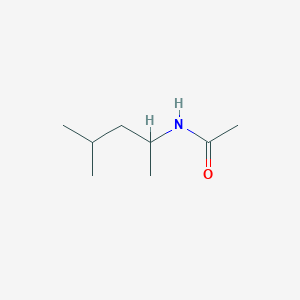
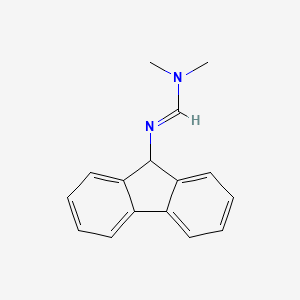
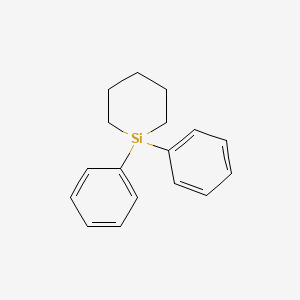
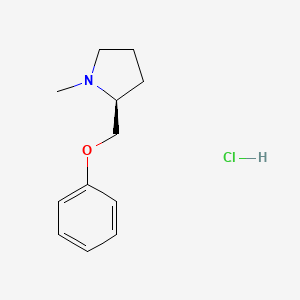
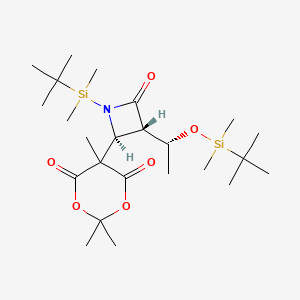
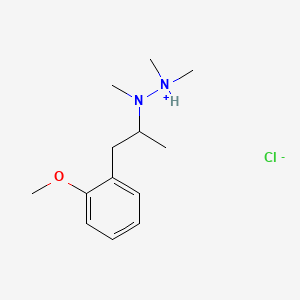
![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)
